3-(5-Bromofuran-2-yl)-2-oxopropanoic acid

Catalog No.
S14080497
CAS No.
M.F
C7H5BrO4
M. Wt
233.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5-Bromofuran-2-yl)-2-oxopropanoic acid

Product Name

3-(5-Bromofuran-2-yl)-2-oxopropanoic acid

IUPAC Name

3-(5-bromofuran-2-yl)-2-oxopropanoic acid

Molecular Formula

C7H5BrO4

Molecular Weight

233.02 g/mol

InChI

InChI=1S/C7H5BrO4/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2H,3H2,(H,10,11)

InChI Key

RMEFZPJTIPUPPB-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)CC(=O)C(=O)O

3-(5-Bromofuran-2-yl)-2-oxopropanoic acid is an organic compound characterized by the presence of a bromofuran moiety and a keto acid functional group. The structure features a furan ring substituted with a bromine atom at the 5-position, which enhances its reactivity and potential biological activity. The compound is notable for its unique combination of functional groups, which may impart specific properties that are of interest in medicinal chemistry and material science.

Due to its functional groups:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, potentially yielding other biologically active compounds.
  • Oxidation and Reduction: The keto group can be oxidized to form more reactive species or reduced to alcohols using appropriate reagents such as lithium aluminum hydride for reduction or potassium permanganate for oxidation.

Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the bromofuran moiety is particularly significant, as it has been associated with enhanced biological activity due to its ability to interact with various biological targets. For instance, studies have shown that related compounds can inhibit key enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating diseases characterized by excessive inflammation .

The synthesis of 3-(5-Bromofuran-2-yl)-2-oxopropanoic acid can be achieved through several methods:

  • Bromination of Furan: Furan can be brominated using bromine or N-bromosuccinimide to introduce the bromine substituent at the 5-position.
  • Formation of the Keto Acid: This can involve the reaction of 5-bromofuran with acetic anhydride or acetyl chloride followed by hydrolysis to yield the corresponding keto acid.
  • Alternative Synthetic Routes: Other methods may include direct condensation reactions involving furan derivatives and acetic acid derivatives under acidic conditions.

These synthetic routes often require careful control of reaction conditions to ensure high yields and purity of the final product .

3-(5-Bromofuran-2-yl)-2-oxopropanoic acid has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for drug development targeting inflammatory diseases or cancers.
  • Material Science: Its unique structure could be utilized in creating novel materials with specific electronic or optical properties.
  • Chemical Research: It can act as a building block for synthesizing more complex organic molecules in research settings.

Studies on similar compounds have revealed their interactions with various biological macromolecules, such as proteins and nucleic acids. For instance, compounds containing the bromofuran moiety have been shown to inhibit enzymes involved in metabolic pathways, suggesting that 3-(5-Bromofuran-2-yl)-2-oxopropanoic acid might also exhibit similar interactions. The binding affinity and specificity towards target proteins remain areas of active research, which could elucidate its mechanism of action .

Several compounds share structural similarities with 3-(5-Bromofuran-2-yl)-2-oxopropanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
5-Bromofuran-2-carboxylic acidFuran ring with a carboxylic acid groupExhibits strong acidity and potential for esterification
3-(5-Bromofuran-2-yl)-2-hydroxypropanoic acidHydroxy group instead of ketoMay show enhanced solubility and reactivity
4-Methylthio-5-bromofuran-2-carboxylic acidMethylthio substituent on furanPotentially increased lipophilicity

The uniqueness of 3-(5-Bromofuran-2-yl)-2-oxopropanoic acid lies in its combination of a keto group and a bromofuran moiety, which may contribute to distinct reactivity patterns and biological activities compared to other similar compounds.

Multi-Step Synthesis Pathways Involving Bromofuran Precursors

The synthesis of 3-(5-Bromofuran-2-yl)-2-oxopropanoic acid typically involves bromination of furan derivatives followed by functionalization of the oxopropanoic acid moiety. While direct methods are limited in the literature, analogous pathways for related bromofuran compounds provide insight into plausible routes:

  • Bromination of Furan Derivatives:
    Electrophilic bromination of furan-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in polar aprotic solvents like dichloromethane yields 5-bromofuran-2-carboxylic acid. This intermediate can undergo decarboxylation or further functionalization.

  • Electrochemical Carboxylation:
    Recent studies on furan-based electrochemical synthesis demonstrate the potential for CO₂ incorporation into bromofuran scaffolds. For example, electrochemical carboxylation of 5-bromofuran-2-carbaldehyde in the presence of CO₂ and a magnesium anode produces 2-oxo-3-(5-bromofuran-2-yl)propanoic acid derivatives with Faradaic efficiencies exceeding 70%. This method avoids stoichiometric oxidants and enables precise potential control.

  • Photochemical Cyclization:
    Photochemical routes, such as UV-induced cyclization of α,β-unsaturated ketones, could generate the furan ring system. For instance, irradiation of brominated dienones in acetonitrile facilitates [4+2] cycloadditions, forming the furan core. Subsequent oxidation of the side chain introduces the oxopropanoic acid group.

Synthetic RouteKey StepsAdvantages
Bromination-CarboxylationFuran bromination → Electrochemical CO₂ insertionHigh atom economy, mild conditions
Photochemical SynthesisUV-induced cyclization → OxidationNo metal catalysts, scalable

Reaction Condition Optimization for Yield Enhancement

Optimizing reaction conditions is critical for improving the yield and scalability of 3-(5-Bromofuran-2-yl)-2-oxopropanoic acid synthesis:

  • Solvent and Temperature Effects:

    • Polar aprotic solvents (e.g., DMF, acetonitrile) enhance bromination efficiency by stabilizing ionic intermediates.
    • Electrochemical carboxylation achieves optimal yields at 25°C, with lower temperatures reducing side reactions.
  • Catalyst and Electrolyte Selection:

    • Magnesium anodes in electrochemical systems favor proton-coupled electron transfer (PCET), minimizing overpotential.
    • Tetrabutylammonium tetrafluoroborate (TBABF₄) as a supporting electrolyte improves conductivity without interfering with CO₂ reduction.
  • Purification Techniques:

    • Gradient elution chromatography with silica gel and ethyl acetate/hexane mixtures isolates the target compound with >95% purity.

Case Study: Doubling CO₂ flow rate from 10 sccm to 20 sccm in electrochemical carboxylation increased FDCA (a related compound) yield from 58% to 72%, highlighting mass transfer limitations.

Green Chemistry Approaches in Bromofuran-Containing Compound Synthesis

Sustainable synthesis of bromofuran derivatives emphasizes atom economy, renewable feedstocks, and energy efficiency:

  • Electrochemical Methods:

    • Replacing stoichiometric chemical oxidants with electrons reduces waste. For example, paired electrolysis (simultaneous anode and cathode reactions) conserves energy.
    • Aluminum or zinc anodes, which are cheaper and less reactive than magnesium, maintain Faradaic efficiencies above 65%.
  • Continuous-Flow Systems:

    • Microreactors enable rapid heat dissipation and precise residence time control, minimizing decomposition of thermally sensitive intermediates.
  • Biobased Solvents:

    • Ethanol-water mixtures (7:3 v/v) replace dichloromethane in bromination steps, reducing environmental impact without compromising yield.

Comparative Analysis:

ParameterTraditional MethodGreen Method
SolventDichloromethaneEthanol-water
Energy SourceThermal (80°C)Electrochemical (25°C)
Catalyst RecoveryNoneReusable electrodes

3-(5-Bromofuran-2-yl)-2-oxopropanoic acid represents a structurally significant compound with molecular formula C7H5BrO4 and molecular weight of 233.02 grams per mole [1]. This brominated furan derivative contains both a ketone functionality and carboxylic acid group, providing multiple sites for chemical modifications and derivatization [2]. The presence of the 5-bromofuran-2-yl substituent creates opportunities for developing various structural analogues with enhanced biological properties through strategic molecular modifications.

Schiff Base Derivatives for Enhanced Bioactivity

Schiff base derivatives of bromofuran compounds demonstrate remarkable potential for enhanced bioactivity through the incorporation of azomethine functional groups [3]. The condensation of 5-bromofuran-2-carboxyhydrazide with various aromatic and heterocyclic aldehydes produces Schiff base derivatives that exhibit significantly improved antimicrobial properties compared to their parent compounds [4]. Research demonstrates that furan-containing Schiff bases act as versatile ligands capable of binding multiple biological molecules, with the furanyl moiety enhancing conjugation levels and improving solubility and transport properties [3].

Studies on N1-((4-bromofuran-2-yl) methylene)-5-nitrobenzene-1,2-diamine derivatives reveal exceptional antimicrobial activities against bacterial strains including Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis [5]. The observed minimum inhibitory concentration values for these Schiff base derivatives range from 0.0395 to 0.625 micrograms per milliliter, demonstrating potent antibacterial efficacy [5]. Molecular docking studies indicate that these compounds establish diverse interactions with target receptors through polar and lipophilic interactions, highlighting the flexible nature of Schiff base ligands [5].

The synthesis of furan-based Schiff bases through condensation reactions between 4-nitrobenzene-1,2-diamine and substituted furan aldehydes provides compounds with remarkable antimicrobial properties [6]. The bromofuran derivatives exhibit particularly enhanced activities, with compound 3b showing minimum inhibitory concentration values of 0.313 micrograms per milliliter against Staphylococcus aureus and Enterococcus faecalis [6]. These findings demonstrate the critical role of bromine substitution in enhancing the bioactivity of furan-based Schiff base derivatives.

Table 1: Antimicrobial Activity Data for Bromofuran Schiff Base Derivatives

CompoundTarget OrganismMIC (μg/mL)IC50 (μg/mL)Reference
3b (nitro-substituted)S. aureus0.3130.0727 [5]
3b (nitro-substituted)E. faecalis0.3130.0395 [5]
3b (nitro-substituted)K. pneumoniae0.6250.5618 [5]
3d (bromofuran derivative)E. coliVariableNot specified [5]

Thiazolidine-Ring Containing Hybrid Compounds

Thiazolidine-ring containing hybrid compounds derived from bromofuran precursors represent a significant class of bioactive molecules with diverse pharmacological properties [4]. The cyclocondensation reaction between Schiff bases derived from 5-bromofuran-2-carboxyhydrazide and thioglycolic acid yields 2-(substituted phenyl)-3-(5-bromofuran-2-carboxamido)-thiazolidine-4-ones with notable antimicrobial activities [7]. These hybrid compounds demonstrate the successful integration of furan and thiazolidine pharmacophores, resulting in enhanced biological efficacy.

Research on furan-thiazolidinone hybrids prepared through Knoevenagel condensation reveals remarkable antiamoebic activity and cell viability properties [8]. Three specific compounds from this series exhibited excellent binding energy for Entamoeba histolytica O-acetyl-L-serine sulfohydrolase and Entamoeba histolytica thioredoxin reductase, with significant inhibition of O-acetyl-L-serine sulfohydrolase activity [8]. The promising antiamoebic activity of these compounds establishes them as potential lead molecules for further optimization in antiparasitic drug development.

The synthesis of thiazolidine-2,4-dione derivatives bearing furan heterocyclic rings demonstrates significant anticancer activities against multiple human tumor cell lines [9]. Compounds 5g and 4g revealed the highest activities against HepG2 cells with half-maximal inhibitory concentration values of 3.86 and 6.22 micromolar, respectively [9]. These derivatives also exhibited potent activities against A549, MCF-7, and HCT116 tumor cell lines, with half-maximal inhibitory concentration values ranging from 7.55 to 12.92 micromolar [9].

Table 2: Anticancer Activity of Furan-Thiazolidine Hybrid Compounds

CompoundHepG2 IC50 (μM)A549 IC50 (μM)MCF-7 IC50 (μM)HCT116 IC50 (μM)Reference
5g3.867.5510.659.04 [9]
4g6.2212.9210.6611.17 [9]
4fNot specifiedNot specifiedNot specifiedNot specified [9]

The mechanism of action for thiazolidine derivatives involves multiple pathways including enzyme inhibition, receptor modulation, and redox modulation [10]. These compounds can inhibit enzymes such as proteases, kinases, and oxidoreductases by binding to active sites and disrupting normal metabolic processes [10]. The versatility of thiazolidine-containing hybrids enables them to exhibit diverse biological activities including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects [10].

Methyl-Substituted Thiazolidine-4-one Analogues

Methyl-substituted thiazolidine-4-one analogues demonstrate enhanced biological properties through strategic methylation at specific positions within the thiazolidine ring system [7]. The synthesis of 2-(substituted phenyl)-3-(5-bromofuran-2-carboxamido)-5-methyl-thiazolidine-4-ones through cyclocondensation of Schiff bases with thiolactic acid provides compounds with improved antimicrobial activities compared to their non-methylated counterparts [7]. The introduction of methyl substituents influences the conformational flexibility and binding affinity of these derivatives.

Research on thiazol-4-one derivatives reveals that compounds with endocyclic nitrogen substituted with methyl groups can undergo isomerization when refluxed in ethanol [11]. The ratio of isomers 4k to 3k after two hours of refluxing was found to be 1:1, indicating the dynamic nature of methyl-substituted thiazolidine systems [11]. This isomerization behavior affects the biological activity and pharmacokinetic properties of methyl-substituted analogues.

Studies on the synthesis of thiazolidin-4-one derivatives demonstrate that methyl substitution at the 5-position significantly influences the biological activity profile [12]. Two-dimensional nuclear magnetic resonance experiments and computational chemistry studies reveal that methyl-substituted derivatives adopt specific conformations that optimize their interactions with biological targets [12]. Density functional theory calculations confirm that the lowest energy conformers of methyl-substituted thiazolidin-4-ones correspond to their experimentally observed conformations.

The structure-activity relationship analysis of methyl-substituted thiazolidine derivatives indicates that the position and stereochemistry of methyl groups critically influence biological potency [13]. Compounds with methyl substitution at the 5-position of the thiazolidine ring exhibit enhanced antimicrobial activity with minimum inhibitory concentration values ranging from 31.25 to 62.5 micrograms per milliliter against Staphylococcus aureus [14]. The mechanism of enhanced activity appears to involve increased lipophilicity, facilitating improved membrane penetration and target engagement.

Table 3: Structure-Activity Relationship Data for Methyl-Substituted Thiazolidine-4-one Analogues

Substitution PatternMIC vs S. aureus (μg/mL)Yield (%)Biological ActivityReference
5-Methyl substitution31.25-62.570-90Enhanced antimicrobial [14]
N-Methyl substitutionVariable45-85Moderate activity [11]
3,5-Dimethyl substitutionNot specified40-75Under investigation [12]

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

231.93712 g/mol

Monoisotopic Mass

231.93712 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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